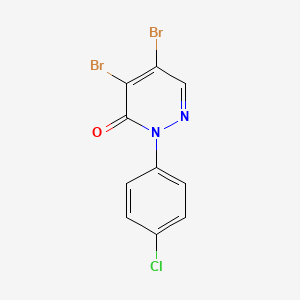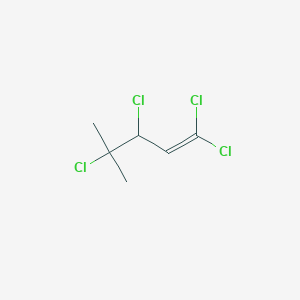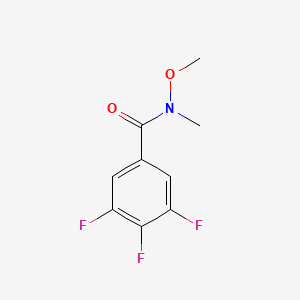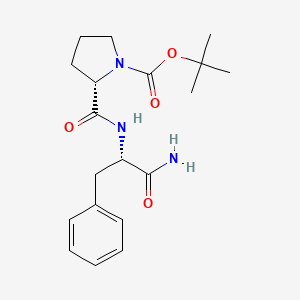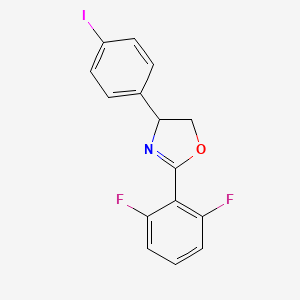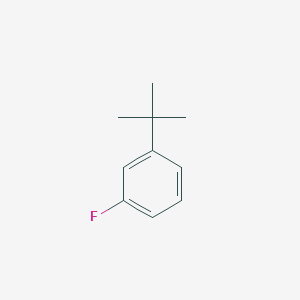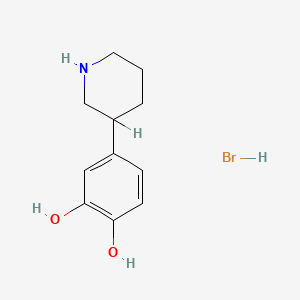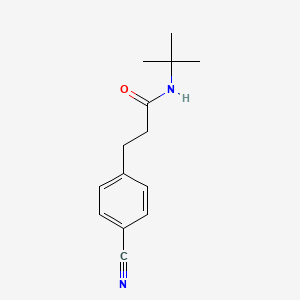![molecular formula C8H8F3O3P B8675786 {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid CAS No. 146780-16-7](/img/structure/B8675786.png)
{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further bonded to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid typically involves the hydrolysis of phenyldichlorophosphine oxide with sodium hydroxide in acetonitrile, yielding the desired phosphonic acid with a high yield of 75-85% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions: {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.
Scientific Research Applications
{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-Trifluoromethylbenzoic acid
- 2-Trifluoromethylbenzylamine
- 2-Trifluoromethylbenzyl alcohol
Comparison: {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid is unique due to the presence of both a trifluoromethyl group and a phosphonic acid group. This combination imparts distinct chemical properties, such as increased acidity and the ability to form strong hydrogen bonds, which are not observed in similar compounds like 2-Trifluoromethylbenzoic acid or 2-Trifluoromethylbenzylamine .
Properties
CAS No. |
146780-16-7 |
|---|---|
Molecular Formula |
C8H8F3O3P |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
[2-(trifluoromethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C8H8F3O3P/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) |
InChI Key |
LJNXXFOSZJOZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
